6-amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE is a complex organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique structure, which includes an amino group, a dimethoxybenzoyl group, and a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate pyrrolizine precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions, including nitrile formation and amino group introduction, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted pyrrolizine compounds, each with distinct chemical and physical properties.
Scientific Research Applications
6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-4-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBONITRILE
- 6-AMINO-5-(2,3-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE
- 6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-1H-PYRROLIZINE-7-CARBONITRILE
Uniqueness
6-AMINO-5-(3,4-DIMETHOXYBENZOYL)-2,3-DIHYDRO-1H-PYRROLIZINE-7-CARBONITRILE stands out due to its specific substitution pattern and the presence of both amino and dimethoxybenzoyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-amino-3-(3,4-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C17H17N3O3/c1-22-13-6-5-10(8-14(13)23-2)17(21)16-15(19)11(9-18)12-4-3-7-20(12)16/h5-6,8H,3-4,7,19H2,1-2H3 |
InChI Key |
RUNAWYBXPOCRKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2CCC3)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.